![molecular formula C17H18N2OS2 B15101530 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101530.png)
3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a tricyclic heterocyclic compound featuring a thienopyrimidinone core substituted with methyl groups at positions 3, 5, and 6, and a 4-methylbenzylsulfanyl moiety at position 2. This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold known for its structural similarity to bioactive natural products like psoralen and its versatility in drug discovery . Synthetic routes for such compounds often involve one-pot protocols using thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates and aromatic aldehydes or amines, yielding derivatives in good-to-high yields (46%–86%) without requiring chromatographic purification .
Properties
Molecular Formula |
C17H18N2OS2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS2/c1-10-5-7-13(8-6-10)9-21-17-18-15-14(16(20)19(17)4)11(2)12(3)22-15/h5-8H,9H2,1-4H3 |
InChI Key |
NUBTYXDKBTUJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
3,5,6-Trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative processes and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are tailored for specific biological targets by modifying substituents at positions 2, 3, 5, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thieno[2,3-d]Pyrimidin-4(3H)-one Derivatives
Key Insights from Comparative Analysis
Substituent Impact on Bioactivity: Position 2: Sulfanyl groups (e.g., 4-methylbenzylsulfanyl) improve lipophilicity and target binding, as seen in anticancer analogs . Substitution with oxadiazole or phenoxy groups enhances kinase or antifungal activity, respectively . Position 3: Alkyl groups (methyl, ethyl, allyl) influence metabolic stability and solubility. For example, ethyl substitution (as in ) increases bioavailability compared to methyl . Fused Rings: Cyclohexane or benzene rings (e.g., 5,6,7,8-tetrahydrobenzo) enhance rigidity and receptor affinity .
Pharmacological Diversity: Anticancer activity is linked to VEGFR-2 inhibition in analogs with oxadiazole spacers . Antihyperlipidaemic effects in 2-chloromethyl derivatives highlight the role of halogenated substituents in lipid metabolism .
Synthetic Flexibility: One-pot methods using thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates enable rapid diversification . Propargyl bromide-mediated alkylation (e.g., ) and Vilsmeier–Haack reactions (e.g., ) provide regioselective routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.